molecular formula C20H21N5O2S B2456739 1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1235013-91-8

1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2456739
CAS No.: 1235013-91-8
M. Wt: 395.48
InChI Key: KHCGCCACXBACEK-UHFFFAOYSA-N
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Description

1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring, a benzoyl group, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Benzoylation: The imidazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Thiazole Ring Formation: The thiazole ring is synthesized separately through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring is formed through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the imidazole-benzoyl derivative with the thiazole-piperidine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or thiazole derivatives.

Scientific Research Applications

1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The benzoyl group may facilitate binding to hydrophobic pockets in proteins, while the thiazole and piperidine rings contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it may exhibit enhanced binding affinity, stability, and specificity in its interactions with biological targets.

Properties

IUPAC Name

1-[4-(imidazol-1-ylmethyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-18(23-20-22-8-12-28-20)16-5-9-25(10-6-16)19(27)17-3-1-15(2-4-17)13-24-11-7-21-14-24/h1-4,7-8,11-12,14,16H,5-6,9-10,13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCGCCACXBACEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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